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Acryloxymethyltrimethylsilane - 67186-35-0

Acryloxymethyltrimethylsilane

Catalog Number: EVT-352105
CAS Number: 67186-35-0
Molecular Formula: C7H14O2Si
Molecular Weight: 158.27 g/mol
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Product Introduction

Overview

Acryloxymethyltrimethylsilane is a silane compound characterized by the presence of both an acryloyl functional group and a trimethylsilyl group. This compound is often utilized in various applications due to its ability to enhance adhesion properties and improve the compatibility of materials, particularly in polymer chemistry and materials science.

Source

Acryloxymethyltrimethylsilane is synthesized through chemical processes that involve the reaction of trimethylsilanol with acryloyl chloride or other acryloyl derivatives. The compound can be found in various industrial applications, particularly in coatings, adhesives, and sealants.

Classification

Acryloxymethyltrimethylsilane belongs to the class of organosilicon compounds, which are widely used in the formulation of polymers and composites. It is classified as a silane coupling agent, which aids in improving the bonding between inorganic materials and organic polymers.

Synthesis Analysis

Methods

The synthesis of acryloxymethyltrimethylsilane typically involves several key steps:

  1. Preparation of Trimethylsilanol: This can be achieved through hydrolysis of trimethylchlorosilane.
  2. Reaction with Acryloyl Chloride: The trimethylsilanol is reacted with acryloyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
  3. Purification: The resulting product is purified through distillation or chromatography to obtain pure acryloxymethyltrimethylsilane.

Technical Details

The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Typically, reactions are conducted under inert atmospheres to prevent moisture interference.

Molecular Structure Analysis

Structure

The molecular structure of acryloxymethyltrimethylsilane can be represented as follows:

  • Chemical Formula: C7_{7}H14_{14}O2_{2}Si
  • Structural Representation:
CH2=C(O)OCH2Si(CH3)3\text{CH}_2=\text{C}(\text{O})\text{OCH}_2\text{Si}(\text{CH}_3)_3

This structure indicates that the compound features an acryloyl group (vinyl functional group) attached to a methylene bridge leading to a trimethylsilyl group.

Data

  • Molecular Weight: Approximately 158.27 g/mol
  • Boiling Point: Varies depending on purity but generally around 100-150 °C under standard atmospheric conditions.
Chemical Reactions Analysis

Reactions

Acryloxymethyltrimethylsilane can undergo various chemical reactions, including:

  1. Polymerization: It can participate in radical polymerization, forming cross-linked networks when exposed to initiators.
  2. Hydrolysis: In the presence of moisture, it can hydrolyze to form silanol groups, which can further react with other silanes or substrates.
  3. Curing Reactions: When mixed with other components like epoxy resins, it enhances curing processes.

Technical Details

The polymerization process typically requires radical initiators such as benzoyl peroxide or UV light for activation. The resulting polymers exhibit improved mechanical properties and adhesion characteristics.

Mechanism of Action

Process

The mechanism by which acryloxymethyltrimethylsilane enhances material properties involves several steps:

  1. Adsorption: The silane groups adsorb onto surfaces (e.g., glass fibers or metal substrates), forming a chemical bond.
  2. Cross-linking: Upon exposure to heat or UV light, the acryloyl groups initiate polymerization, leading to cross-linking between polymer chains.
  3. Network Formation: This results in enhanced mechanical strength and durability of the composite material.

Data

Studies indicate that incorporating acryloxymethyltrimethylsilane into polymer matrices significantly improves interfacial adhesion and resistance to environmental degradation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Odor: Mildly acrid odor.
  • Density: Approximately 0.95 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents such as acetone and ethanol but less soluble in water.
  • Reactivity: Highly reactive towards moisture and other nucleophiles due to the presence of silicon and carbonyl functionalities.

Relevant Data or Analyses

Research has shown that silane coupling agents like acryloxymethyltrimethylsilane improve adhesion properties by promoting better wetting and spreading on substrates.

Applications

Scientific Uses

Acryloxymethyltrimethylsilane finds applications across various fields:

  1. Adhesives and Sealants: Used to enhance bonding strength in construction materials.
  2. Coatings: Improves durability and resistance to environmental factors in paints and coatings.
  3. Composite Materials: Enhances interfacial adhesion in glass fiber-reinforced plastics, leading to improved mechanical performance.
  4. Biomedical Applications: Potential use in drug delivery systems due to its biocompatibility when modified appropriately.
Synthetic Methodologies and Optimization

Transesterification Approaches for Silane-Acrylate Hybridization

Transesterification is the predominant industrial method for synthesizing acryloxymethyltrimethylsilane, enabling efficient coupling between acrylate esters and trimethylsilanol. This equilibrium-driven reaction requires catalytic acceleration to achieve viable production rates. Alkoxytitanates (e.g., titanium(IV) isopropoxide) and tin-based catalysts (dibutyltin dilaurate) demonstrate exceptional efficacy due to their Lewis acid character, which activates the carbonyl group of the acrylate ester toward nucleophilic attack by silanol. Under optimized conditions (60–80°C, stoichiometric acrylate:silanol ratio), these catalysts achieve >95% conversion within 4–6 hours [1] [9]. Anion exchange resins (e.g., Amberlyst A26) serve as heterogeneous alternatives, facilitating catalyst separation but requiring extended reaction times (12–18 hours) due to diffusional limitations. Critical process parameters include strict moisture control (<50 ppm H₂O) to prevent silanol condensation and continuous inhibitor infusion (e.g., phenothiazine) to suppress Michael addition side reactions [1].

Table 1: Transesterification Catalyst Performance for Acryloxymethyltrimethylsilane Synthesis

Catalyst TypeReaction Temperature (°C)Conversion (%)Reaction Time (h)Key Advantage
Titanium(IV) isopropoxide80984High reactivity
Sodium methoxide60955Low cost
Anion exchange resin709218Easy separation
Dibutyltin dilaurate75975Commercial availability

Phase-Transfer Catalysis in Alkoxysilane-Acrylate Coupling Reactions

Phase-transfer catalysis (PTC) enables acryloxymethyltrimethylsilane synthesis in biphasic systems by shuttling reactants across aqueous-organic interfaces. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) demonstrate superior performance over phosphonium counterparts due to enhanced stability under alkaline conditions. When acryloyl chloride reacts with trimethoxysilane in a water-dichloromethane system, 0.5–1 mol% tetrabutylammonium bromide elevates yields from <40% to 88–92% by facilitating silanolate anion transfer into the organic phase [4] [8]. Crucially, PTC systems require pH optimization (pH 8–9) to balance silanol deprotonation against acrylate hydrolysis. Kinetic studies reveal a second-order dependence on catalyst concentration, indicating interfacial mechanism dominance. Limitations include emulsion formation during workup and catalyst decomposition above 90°C, necessitating precise temperature control [4].

Table 2: PTC Performance in Acryloxymethyltrimethylsilane Synthesis

PTC AgentSolvent SystemYield (%)Reaction Temperature (°C)Optimal pH
Tetrabutylammonium bromideH₂O/CH₂Cl₂92708.5
Benzyltriethylammonium chlorideH₂O/Toluene88758.0
Tetraethylammonium bromideH₂O/Ethyl acetate85708.5
None (uncatalyzed)H₂O/CH₂Cl₂38708.5

Role of Inhibitors in Preventing Premature Polymerization During Synthesis

Acryloxymethyltrimethylsilane exhibits radical polymerization propensity during synthesis, necessitating multi-inhibitor strategies. Oxygen-activated N-nitrosophenylhydroxylamine (NPH, 50–100 ppm) synergizes with p-methoxyphenol (MEHQ, 200–500 ppm) to suppress polymerization across liquid and vapor phases. NPH scavenges initiating radicals via nitroxide formation, while MEHQ acts as hydrogen donor to terminate propagating chains [10]. For high-temperature distillations (>100°C), phenothiazine (100–300 ppm) provides thermal stability but requires oxygen cocatalysis to form inhibitory peroxides. Critical optimization involves balancing inhibitor efficacy against potential product contamination: MEHQ may incorporate into polymer chains during end-use applications, altering mechanical properties. Recent advances employ in-line oxygen sparging (5–10 ppm dissolved O₂) to regenerate inhibited species without introducing additional inhibitors [1] [10].

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

Catalyst selection profoundly impacts acryloxymethyltrimethylsilane manufacturing efficiency and downstream processing. Homogeneous catalysts (e.g., titanium isopropoxide, sodium methoxide) deliver higher initial turnover frequencies (TOF > 50 h⁻¹) due to unrestricted reactant access but necessitate energy-intensive separation via aqueous washes or distillation. Residual metal contamination (>10 ppm) may compromise electronic-grade applications. Heterogeneous alternatives (ion-exchange resins, immobilized lipases) enable fixed-bed continuous operation with simplified catalyst recovery, though diffusional constraints reduce effective TOF to <15 h⁻¹ [1] [4] [9]. Silica-supported lipases show promise for low-temperature transesterification (40°C) but deactivate rapidly above 60°C. Economic modeling indicates homogeneous systems are preferable for batch production at <1,000 tonnes/year, while heterogeneous catalysts gain advantage in larger continuous plants despite higher initial catalyst investment [1].

Table 3: Catalyst System Comparison for Acryloxymethyltrimethylsilane Synthesis

ParameterHomogeneous CatalystsHeterogeneous Catalysts
Typical ExamplesTi(OiPr)₄, NaOMeAmberlyst A26, Lipase B immobilized
Turnover Frequency (h⁻¹)50–1505–20
Separation ComplexityHigh (distillation/washing)Low (filtration)
Metal Leaching5–50 ppm<1 ppm
Optimal Scale<1,000 tonnes/year>5,000 tonnes/year
Operational Temperature60–90°C40–70°C

Scalability Challenges in Continuous-Flow vs. Batch Reactor Configurations

Batch reactors dominate laboratory and small-scale acryloxymethyltrimethylsilane production (<100 kg/day) but encounter severe heat transfer limitations during exothermic transesterification. Insufficient thermal control elevates hot-spot temperatures, accelerating inhibitor consumption (e.g., MEHQ depletion rate doubles per 10°C rise) and triggering runaway polymerization. Continuous-flow microreactors address this via superior surface area-to-volume ratios, enabling isothermal operation even at production rates >500 kg/day. Laminar flow patterns in tubular reactors ensure consistent residence times (±2%), reducing oligomer formation to <1% compared to 5–8% in batch systems [1] [6]. However, silicon dioxide deposition from silanol condensation gradually fouls continuous systems, necessitating periodic cleaning with anhydrous acetic acid. Advanced designs incorporate self-scouring geometries or ultrasonic transducers to mitigate fouling. Economic analysis reveals continuous processing reduces capital expenditure by 30% for capacities >2,000 tonnes/year but remains uncompetitive at smaller scales due to higher instrumentation costs [6].

Table 4: Reactor Configuration Performance Comparison

Performance MetricBatch ReactorContinuous-Flow Reactor
Residence Time Control±25% (gradient issues)±2% (plug flow)
Oligomer Byproduct5–8%0.5–1.5%
Fouling FrequencyLow (cleanable between batches)High (requires inline cleaning)
Production Scalability<100 kg/day>500 kg/day
Temperature ControlPoor (hot spots)Excellent (±1°C)
Inhibitor ConsumptionHigh (thermal degradation)Reduced by 40–60%

Chemical Compounds Mentioned in Article:

  • Acryloxymethyltrimethylsilane
  • Titanium(IV) isopropoxide
  • Sodium methoxide
  • Dibutyltin dilaurate
  • Tetrabutylammonium bromide
  • Benzyltriethylammonium chloride
  • N-nitrosophenylhydroxylamine (NPH)
  • p-Methoxyphenol (MEHQ)
  • Phenothiazine
  • Trimethylsilanol
  • Acryloyl chloride
  • Amberlyst A26

Properties

CAS Number

67186-35-0

Product Name

Acryloxymethyltrimethylsilane

IUPAC Name

trimethylsilylmethyl prop-2-enoate

Molecular Formula

C7H14O2Si

Molecular Weight

158.27 g/mol

InChI

InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3

InChI Key

UWAWYGLUQDYLTK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)COC(=O)C=C

Canonical SMILES

C[Si](C)(C)COC(=O)C=C

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